4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by its complex structure, which includes a pyranone ring, a pyrrolidine moiety, and a difluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable electrophile, often under basic conditions.
Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a difluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyranone: The final step involves the coupling of the sulfonylated pyrrolidine with a pyranone derivative. This can be achieved through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the hydroxyl group on the pyranone, followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyranone rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares similarities with other sulfonylated pyrrolidine derivatives and pyranone compounds.
Difluorophenyl sulfonyl pyrrolidines: These compounds have similar structural features but may differ in the substitution pattern on the pyrrolidine ring.
Pyranone derivatives: Compounds with variations in the substituents on the pyranone ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c1-10-6-13(8-16(20)23-10)24-12-4-5-19(9-12)25(21,22)15-7-11(17)2-3-14(15)18/h2-3,6-8,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZAYPJBVSGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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